molecular formula C19H23NO2 B4049078 2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide

2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide

Cat. No.: B4049078
M. Wt: 297.4 g/mol
InChI Key: QYDHJSCBZOXZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethylphenoxy)-N-(4-methylbenzyl)propanamide is 297.172878976 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry and Detection

  • The development of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of psychoactive substances, as demonstrated in the case of 25B-NBOMe, a closely related N-benzyl phenethylamines derivative, indicates the importance of analytical techniques in identifying and quantifying novel compounds in biological samples (Poklis et al., 2014).
  • The analytical characterization of hallucinogenic substances found on blotter papers showcases the role of gas chromatography, liquid chromatography, and spectroscopic methods in the unequivocal identification of psychoactive compounds, highlighting the potential for developing analytical methods for related compounds (Zuba & Sekuła, 2013).

Synthesis and Materials Science

  • The synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition represents an innovative approach to materials synthesis, suggesting that related compounds could serve as precursors or ligands in the preparation of nanomaterials (Veranitisagul et al., 2011).
  • The creation of novel polyurethanes with high thermal stability and nonlinear optical properties from benzylidenecyanoacetate derivatives indicates the potential for utilizing related compounds in the development of advanced materials with specific optical characteristics (Lee, Bang, & Baek, 2005).

Pharmacology and Biochemistry

  • The study of psychoactive substituted N-benzylphenethylamines, including their binding affinities and agonistic activities at serotonin receptors, underscores the potential pharmacological applications of related compounds in understanding receptor-ligand interactions and the development of therapeutic agents (Eshleman et al., 2018).
  • The investigation into the catalytic activities of selenoxides for the activation of hydrogen peroxide in bromination reactions demonstrates the utility of related compounds in synthetic organic chemistry and potential applications in drug synthesis and modification (Goodman & Detty, 2004).

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-5-7-17(8-6-13)12-20-19(21)16(4)22-18-10-14(2)9-15(3)11-18/h5-11,16H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDHJSCBZOXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.